In Vivo Antidiabetic Efficacy in db/db Mice
Salvifaricin exhibits a distinct in vivo anti-diabetic profile from its co-isolated congener salvihispin H when evaluated in the same diabetic db/db mouse model. While both compounds significantly reduce fasting blood glucose, salvihispin H's glucose-lowering effect manifests more rapidly than the reference drug metformin, whereas salvifaricin demonstrates a sustained reduction without an explicit claim of rapid onset [1]. This kinetic divergence is critical for researchers selecting a tool compound for chronic vs. acute diabetes intervention studies [1].
| Evidence Dimension | In vivo hypoglycemic effect kinetics (relative to metformin) in diabetic db/db mice |
|---|---|
| Target Compound Data | Salvifaricin (100 mg/kg, p.o., once daily for 5 weeks): significant reduction in fasting blood glucose level [1]. |
| Comparator Or Baseline | Salvihispin H (100 mg/kg, p.o., once daily for 5 weeks): significant reduction in fasting blood glucose level; exerted glucose-lowering effect more quickly than metformin [1]. Metformin: positive control for rapid onset [1]. |
| Quantified Difference | Salvihispin H > Metformin in rapid onset; Salvifaricin demonstrates significant reduction without noted rapid onset kinetic advantage. |
| Conditions | Male C57BL/KsJ-Lepdb (db/db) mice; 100 mg/kg oral gavage once daily for 5 weeks; fasting blood glucose measured. |
Why This Matters
For researchers studying chronic T2DM management versus acute postprandial glucose control, this head-to-head kinetic divergence guides the selection of salvifaricin for sustained-effect models and salvihispin H for rapid-onset studies.
- [1] Fan, M., Wang, T., Peng, L. Y., Huang, J. S., Wu, X. D., Wang, H. Y., & Zhao, Q. S. (2021). Neo-clerodane diterpenoids with hypoglycemic effects in vivo from the aerial parts of Salvia hispanica L. Chemistry & Biodiversity, 18(9), e2100517. View Source
